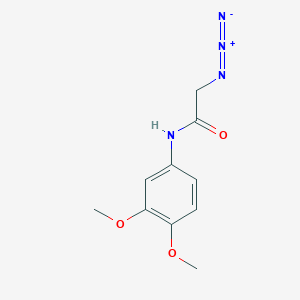

2-azido-N-(3,4-dimethoxyphenyl)acetamide

Vue d'ensemble

Description

2-azido-N-(3,4-dimethoxyphenyl)acetamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H12N4O3 and a molecular weight of 236.23 .

Molecular Structure Analysis

The molecular structure of 2-azido-N-(3,4-dimethoxyphenyl)acetamide consists of a central acetamide group, with an azido group on one side and a 3,4-dimethoxyphenyl group on the other . The azido group consists of three nitrogen atoms in a row, while the 3,4-dimethoxyphenyl group consists of a phenyl ring with two methoxy groups attached at the 3 and 4 positions .Applications De Recherche Scientifique

Glycoside Formation and Oligosaccharide Synthesis

One application involves the use of 2-azido-2-deoxythioglycosides for β-glycoside formation, aiming at the synthesis of protected β-(16)-N-acetylglucosamine trimers and one-pot oligosaccharide synthesis, demonstrating the utility of azido compounds in complex carbohydrate construction (K. Mong et al., 2012).

Cyclization Reactions for Compound Development

Cyclization of α-(methylthio)acetamides has been explored to generate erythrinanes, showcasing a chemical reaction pathway facilitated by Mn(III)/Cu(II)-mediated oxidative radical cyclization. This process underscores the synthetic versatility of azido compounds in generating complex molecular architectures (Shiho Chikaoka et al., 2003).

Enzymatic Modification for Antioxidant Production

The enzymatic modification of 2,6-dimethoxyphenol, using laccase to produce dimers with higher antioxidant capacity than the starting material, demonstrates the potential of azido derivatives in enhancing the bioactivity of natural compounds through biotechnological methods (O. E. Adelakun et al., 2012).

Novel Synthesis Techniques

Research also encompasses the safe generation and utilization of hydrazoic acid in continuous flow reactors, facilitating the synthesis of tetrazoles and β-azido-carboxamides. This highlights the role of azido compounds in improving synthetic methodologies for safer and more efficient chemical production processes (Bernhard Gutmann et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-azido-N-(3,4-dimethoxyphenyl)acetamide is the P2X7 purinergic receptor . This receptor plays a crucial role in various cellular functions, including inflammation and pain signaling.

Mode of Action

2-azido-N-(3,4-dimethoxyphenyl)acetamide acts as a highly potent, selective, competitive antagonist of the P2X7 receptor . It binds to the receptor, preventing its activation and subsequent downstream effects .

Result of Action

2-azido-N-(3,4-dimethoxyphenyl)acetamide has been shown to block agonist-evoked IL-1b release and pore formation in differentiated human THP-1 cells . It has also been shown to reduce carrageenan and Freund’s adjuvant-induced thermal hyperalgesia, as well as neuropathic pain induced by chronic constriction injury of the sciatic nerve .

Propriétés

IUPAC Name |

2-azido-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-16-8-4-3-7(5-9(8)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGOYMNJLRGXMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(3,4-dimethoxyphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033624.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)

![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)

![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)